1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine
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Overview
Description
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to increase yield and purity .
Chemical Reactions Analysis
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, forming substituted pyrazole derivatives
Scientific Research Applications
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating cancer, inflammation, and infectious diseases.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronic devices.
Mechanism of Action
The mechanism of action of 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, used in various chemical reactions.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related compound with applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various scientific fields.
Properties
CAS No. |
1001757-45-4 |
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Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-7(2-10-12)5-13-6-8(9)3-11-13/h2-4,6H,5,9H2,1H3 |
InChI Key |
YLLLSNVYMVTPSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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